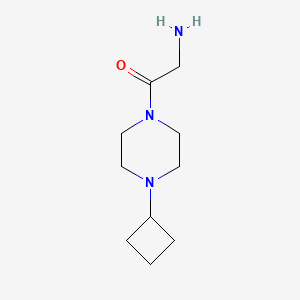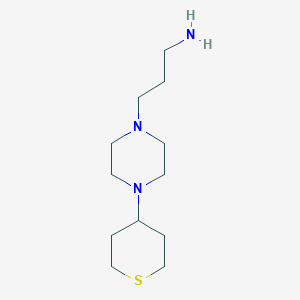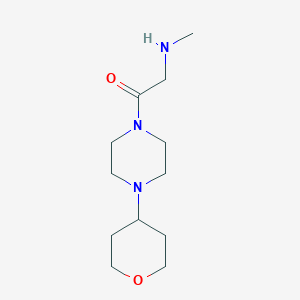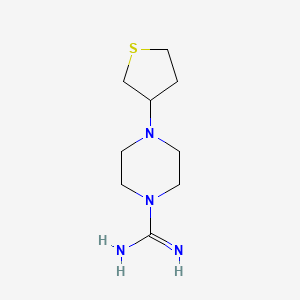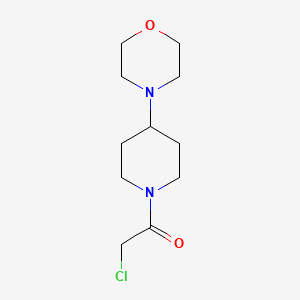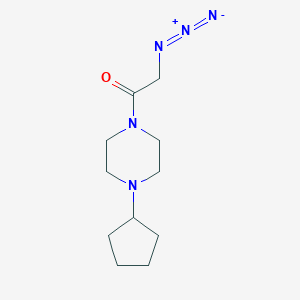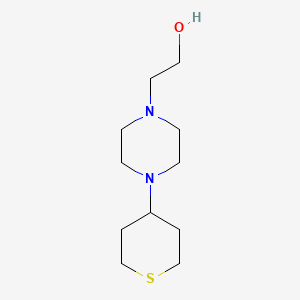![molecular formula C11H18N2O2 B1478805 Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone CAS No. 2098090-31-2](/img/structure/B1478805.png)
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
描述
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
It’s worth noting that the compound contains an 8-azabicyclo[321]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
生化分析
Biochemical Properties
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with a variety of enzymes, including those involved in metabolic pathways and signal transduction. The compound’s azetidine ring is known to form stable complexes with enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with proteases and kinases, altering their catalytic functions and impacting downstream biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered cellular responses. Additionally, it has been found to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s unique structure allows it to fit into the active sites of enzymes and receptors, either inhibiting or activating their functions. For example, it can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate certain receptors by mimicking natural ligands, thereby triggering downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under physiological conditions, it can undergo slow degradation, leading to a gradual decrease in its biochemical activity. Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments. Its localization and accumulation within specific tissues can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of the compound can significantly impact its biochemical interactions and overall efficacy .
属性
IUPAC Name |
azetidin-3-yl-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-15-10-7-2-8(10)6-13(5-7)11(14)9-3-12-4-9/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFYMAPJIHFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)
![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
